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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of

physiological and pathophysiological processes, including inflammation, cardiovascular

function, and pain perception. Bufrolin, an antiallergic mast cell stabilizer, has been identified

as a potent and equipotent agonist of both human and rat GPR35, making it a valuable tool for

studying the receptor's function and a potential lead compound for therapeutic development.[1]

[2] These application notes provide detailed protocols for assessing the activation of GPR35 by

Bufrolin and other ligands using common in vitro functional assays.

GPR35 Signaling Pathways
Upon activation by an agonist such as Bufrolin, GPR35 can initiate downstream signaling

through two primary pathways: G protein-dependent and G protein-independent (β-arrestin-

mediated) pathways. The specific pathway activated can be cell-type and ligand-dependent,

leading to diverse cellular responses.[3][4]

G Protein-Dependent Signaling: GPR35 has been shown to couple to Gαi/o and Gα12/13

proteins.[5]

Gαi/o coupling: This pathway typically leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels.
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Gα12/13 coupling: Activation of this pathway can influence cell morphology and migration

through the activation of RhoA.

β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor

kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor.[6][7] This

leads to receptor desensitization and internalization, and can also initiate G protein-

independent signaling cascades, such as the activation of mitogen-activated protein kinases

(MAPKs) like ERK1/2.[6][8]
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Caption: GPR35 signaling pathways activated by Bufrolin.

Data Presentation: Potency of GPR35 Agonists
The following tables summarize the potency (EC50 values) of Bufrolin and other common

GPR35 agonists in various functional assays. These values are indicative of the concentration

of the agonist required to elicit a half-maximal response.

Table 1: β-Arrestin Recruitment Assays
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Compound Species Assay Type EC50 (nM) Reference(s)

Bufrolin Human BRET ~13 [9]

Rat BRET ~10 [1]

Lodoxamide Human PathHunter 1.6 ± 0.4 [1]

Human
AP-TGF-α

shedding
1 [10]

Rat BRET 12.5 ± 0.6 [1]

Zaprinast Human BRET 1960 [11]

Rat BRET 98.4 ± 3.7 [1]

Pamoic Acid Human
β-galactosidase

reporter
79 [9]

Human
AP-TGF-α

shedding
9 [10]

Table 2: Calcium Mobilization Assays

Compound Species Cell Line EC50 (nM) Reference(s)

Zaprinast Rat HEK293 16 [5]

Human HEK293 840 [5]

Experimental Protocols
Detailed methodologies for key experiments to assess Bufrolin-mediated GPR35 activation

are provided below.

Experimental Workflow: General Overview
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Caption: General experimental workflow for GPR35 activation assays.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter®
Assay)
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This protocol is adapted from the DiscoverX PathHunter® β-Arrestin GPCR Assay and is

suitable for a 384-well format.[3][8]

Materials:

PathHunter® cells stably expressing GPR35 (e.g., CHO-K1)

Cell Plating Reagent (as recommended by the cell line provider)

Bufrolin and other test compounds

PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay

Buffer)

384-well white, solid-bottom tissue culture plates

Luminometer

Procedure:

Day 1: Cell Plating

Culture PathHunter® GPR35 cells according to the provider's instructions.

Harvest and resuspend the cells in Cell Plating Reagent at a concentration of 250,000

cells/mL.

Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Addition and Incubation

Prepare serial dilutions of Bufrolin and other test compounds in the appropriate vehicle

(e.g., DMSO), and then dilute further in Cell Plating Reagent. The final concentration should

be 5X the desired final assay concentration.

Remove the cell plate from the incubator.
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Add 5 µL of the 5X compound dilutions to the respective wells.

Incubate the plate for 90 minutes at 37°C.

Day 2: Detection

Prepare the PathHunter® Detection Reagent by mixing 1 part Substrate Reagent 2 with 5

parts Substrate Reagent 1 and 19 parts Cell Assay Buffer.

Allow the detection reagent to equilibrate to room temperature.

Add 12.5 µL of the detection reagent to each well.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the chemiluminescence on a plate reader.

Data Analysis:

Normalize the data to a vehicle control (0% activation) and a maximal concentration of a

reference agonist (100% activation).

Plot the normalized response against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Calcium Mobilization Assay (FLIPR® Assay)
This protocol is a general guideline for a fluorescence-based calcium mobilization assay using

a FLIPR® instrument and is suitable for a 96-well or 384-well format.[12][13]

Materials:

HEK293 cells transiently or stably expressing GPR35

Cell culture medium (e.g., DMEM with 10% FBS)

FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
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Assay Buffer (e.g., HBSS with 20 mM HEPES)

Probenecid (optional, to prevent dye extrusion)

Bufrolin and other test compounds

96- or 384-well black-wall, clear-bottom tissue culture plates

FLIPR® or FlexStation® instrument

Procedure:

Day 1: Cell Plating

Culture GPR35-expressing cells to ~80% confluency.

Harvest and resuspend cells in culture medium.

Seed the cells into a 96- or 384-well plate at an appropriate density (e.g., 40,000-80,000

cells/well for a 96-well plate).

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Dye Loading and Compound Plate Preparation

Prepare the calcium dye loading buffer according to the manufacturer's instructions. This

may involve dissolving the dye in an organic solvent and then diluting it in Assay Buffer,

potentially containing probenecid.

Remove the culture medium from the cell plate and add an equal volume of the dye loading

buffer to each well.

Incubate the plate for 60 minutes at 37°C.

During the incubation, prepare a compound plate with serial dilutions of Bufrolin and other

test compounds at 4X the final desired concentration in Assay Buffer.

Day 2: Measurement
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Set up the FLIPR® or FlexStation® instrument to measure fluorescence intensity over time.

Place the cell plate and the compound plate into the instrument.

Initiate the assay. The instrument will add the compounds from the compound plate to the

cell plate and immediately begin recording the fluorescence signal.

Record data for a sufficient duration to capture the peak calcium response (typically 1-3

minutes).

Data Analysis:

Determine the peak fluorescence response for each well.

Normalize the data to a vehicle control (baseline) and a maximal response from a reference

agonist.

Plot the normalized peak response against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 3: [³⁵S]GTPγS Binding Assay
This protocol provides a general framework for a filtration-based [³⁵S]GTPγS binding assay to

measure G protein activation.[14][15][16]

Materials:

Cell membranes prepared from cells expressing GPR35

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

GDP

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

Unlabeled GTPγS (for determining non-specific binding)

Bufrolin and other test compounds
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96-well filter plates (e.g., GF/C)

Scintillation fluid

Microplate scintillation counter

Procedure:

Thaw the GPR35-expressing cell membranes on ice.

In a 96-well plate, add in the following order:

Assay Buffer

GDP (final concentration typically 10-30 µM)

Serial dilutions of Bufrolin or other test compounds

Cell membranes (typically 5-20 µg of protein per well)

Pre-incubate the plate at 30°C for 15-30 minutes.

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer (e.g., Assay Buffer).

Dry the filter plate.

Add scintillation fluid to each well.

Count the radioactivity in a microplate scintillation counter.

Data Analysis:
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Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS)

from all measurements.

Normalize the data to the basal binding (in the absence of agonist) and the maximal

stimulation by a reference agonist.

Plot the specific binding (cpm or dpm) against the logarithm of the agonist concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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